molecular formula C16H19NO2 B1283571 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol CAS No. 305448-20-8

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol

Cat. No. B1283571
CAS RN: 305448-20-8
M. Wt: 257.33 g/mol
InChI Key: NGLFEEFBKRFPCQ-UHFFFAOYSA-N
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Description

The compound 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is a chemical that belongs to a class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of an aryloxy group and an amino propanol moiety. These structural features are often seen in molecules with biological activity, such as beta-adrenergic blocking agents .

Synthesis Analysis

The synthesis of related compounds, particularly beta-adrenergic blocking agents, involves the introduction of heterocyclic moieties either on the aryl group or amidic group. The synthesis process described in the first paper indicates that these compounds can be synthesized with varying degrees of potency compared to known beta-blockers like propranolol. The synthesis typically involves multiple steps, including the condensation reactions, which are key to forming the desired molecular framework.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using X-ray diffraction analysis, as mentioned in the second paper . The crystal structures of these compounds reveal details about their conformation in different environments, which is crucial for understanding their interaction with biological targets. The paper discusses the conformations of the amine fragments and the crystal packing, which is dominated by hydrogen-bonded chains or rings, depending on the specific compound .

Chemical Reactions Analysis

The chemical reactions involving compounds with an aryloxy and amino propanol structure can lead to the formation of various derivatives with potential biological activities. For instance, the third paper describes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines to produce aminomethoxy derivatives. These reactions are typically carried out under controlled conditions to yield products with the desired structural features and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound are influenced by their molecular structure. The presence of functional groups such as the aryloxy group and the amino group can affect properties like solubility, melting point, and reactivity. The synthesized compounds are often characterized using techniques such as IR, 1H, and 13C NMR spectroscopy to confirm their structure . Additionally, these compounds are evaluated for their antimicrobial properties, indicating their potential use as antiseptics .

Scientific Research Applications

Antineoplastic Potential and Drug Development

A novel series of compounds related to 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol have been developed with significant antineoplastic (anti-cancer) potential. These compounds have demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance, making them promising candidates for antineoplastic drug development. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions. They also exhibit antimalarial and antimycobacterial properties, with a good tolerance observed in short-term toxicity studies on mice. The structure-activity relationships and pharmacokinetic studies suggest their further evaluation as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).

Organic Optoelectronics and OLEDs

The BODIPY-based materials, structurally related to this compound, have shown potential in organic optoelectronics and as active materials in organic light-emitting diodes (OLEDs). These materials, through structural design and synthesis, have been explored for their application in sensors, organic thin-film transistors, and organic photovoltaics, showcasing their versatility in the field of optoelectronics. The exploration of BODIPY-based materials for OLEDs, including their application as 'metal-free' infrared emitters, indicates the significant potential of this class of compounds in developing advanced optoelectronic devices (Squeo & Pasini, 2020).

Advanced Oxidation Processes

Research into the degradation of environmental pollutants has identified compounds structurally related to this compound as potentially important in the advanced oxidation processes (AOPs). These processes are critical for removing recalcitrant compounds from water, making this class of compounds valuable in environmental chemistry and pollution control (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFEEFBKRFPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567316
Record name 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

305448-20-8
Record name 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-benzyloxy-phenyl)-ethanone (18.50 g; 81.8 mmol), zinc iodide (0.52 g; 1.6 mmol), and trimethylsilyl cyanide (33.8 mL; 269.8 mmol) was stirred overnight at RT. Subsequently, the excess trimethylsilyl cyanide was removed in vacuo, and the residue dissolved in THF (100 mL). The resulting solution was added, dropwise, to a mixture of LiAlH4 (12.7 g; 335.2 mmol) in THF (200 mL). The resulting mixture was heated under reflux for 2 h. Next, the mixture was cooled to 0° C. and treated successively with water (13 mL), 2M aqueous NaOH (26 mL), and water (13 mL). Thereafter the mixture was heated under reflux for 15 minutes, cooled again to RT, filtered over Kieselguhr, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, MeOH) to afford 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol (18.15 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-benzyloxy-phenyl)-ethanone (18.50 g; 81.8 mmol), zinc iodide (0.52 g; 1.6 mmol), and trimethylsilyl cyanide (33.8 mL; 269.8 mmol) was stirred overnight at RT. Subsequently, the excess trimethylsilyl cyanide was removed in vacuo, and the residue dissolved in THF (100 mL). The resulting solution was added, dropwise, to a mixture of lithium aluminum hydride (12.7 g; 335.2 mmol) in THF (200 mL). The resulting mixture was heated under reflux for 2 h. Next, the mixture was cooled to 0° C. and treated successively with water (13 mL), 2M aqueous NaOH (26 mL), and water (13 mL). Thereafter the mixture was heated under reflux for 15 minutes, cooled again to RT, filtered over Kieselguhr, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, MeOH) to afford 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol (18.15 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three

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